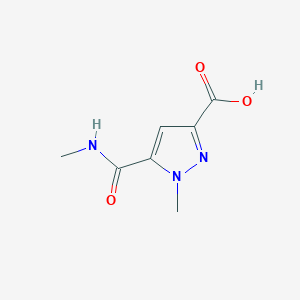

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It features a pyrazole ring substituted with a methyl group, a methylcarbamoyl group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or acids.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products:

Oxidation: Formation of carboxylic acids or alcohols.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

Recent studies have highlighted the potential of 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid as a partial agonist of cannabinoid receptors CB1 and CB2. These receptors are involved in numerous physiological processes, including pain modulation, appetite regulation, and mood enhancement.

- Pain Management : The compound has shown efficacy in animal models for treating neuropathic and inflammatory pain, suggesting its potential as a safer alternative to full agonists that may cause central nervous system side effects. The development of peripherally restricted analogs could lead to treatments for conditions like diabetes and liver diseases such as nonalcoholic steatohepatitis (NASH) .

Antifungal Activity

The pyrazole derivatives have also been investigated for their antifungal properties. Structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance antifungal activity against various phytopathogenic fungi. These findings could lead to the development of new agricultural fungicides .

Case Study: Pain Management

A study conducted on the pharmacological profile of this compound demonstrated its partial agonist activity at the CB1 receptor, with an effective concentration (EC50) indicating moderate potency. The results showed that this compound could potentially provide analgesic effects without significant central side effects .

| Compound | Receptor Type | EC50 (nM) | Efficacy (%) |

|---|---|---|---|

| This compound | CB1 | 126 | 61 |

| BAY 59–3074 (Comparator) | CB1 | 519 | 39 |

Case Study: Antifungal Efficacy

In another study focusing on antifungal activities, derivatives of pyrazole were synthesized and tested against several fungal strains. The results indicated that specific substitutions on the pyrazole core significantly enhanced antifungal potency compared to standard treatments .

Wirkmechanismus

The mechanism of action of 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of enzymatic activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-1H-imidazole-5-carboxylic acid

- 1-Methyl-5-imidazoleacetic acid

- 1-Methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a methylcarbamoyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. Similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Biologische Aktivität

1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure

The compound features a pyrazole ring substituted with a methyl and a methylcarbamoyl group, as well as a carboxylic acid moiety. This unique structure is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carbamoylating agents. The process often requires careful control of reaction conditions to yield the desired product with high purity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In particular, derivatives with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity, suggesting that structural modifications can optimize antiviral efficacy .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been investigated. A study demonstrated that various 1H-pyrazole-3-carboxylic acids exhibited antibacterial activity against several strains of bacteria. The presence of functional groups such as methyl and carbamoyl groups appears to enhance their interaction with bacterial enzymes, leading to increased potency .

Anticancer Activity

Compounds based on the pyrazole framework are recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to evaluate the compound's efficacy in vivo.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substitution Effects : Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, compounds with halogen substitutions often exhibit enhanced potency against viral and bacterial targets .

- Functional Group Influence : The presence of electron-withdrawing groups has been correlated with increased inhibitory effects on NA and other enzymes, highlighting the importance of electronic properties in drug design .

Case Studies

Several case studies have documented the biological effects of similar pyrazole derivatives:

- Antiviral Studies : A series of derivatives were synthesized and tested for NA inhibition, revealing that certain modifications led to over 50% inhibition at low concentrations .

- Antibacterial Evaluations : Compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications .

Analyse Chemischer Reaktionen

Acid Chloride Formation and Subsequent Reactions

The carboxylic acid group undergoes activation via conversion to its acid chloride, enabling nucleophilic acyl substitution. In studies of analogous pyrazole derivatives:

- Reaction with thionyl chloride (SOCl₂): Produces the corresponding acid chloride at reflux (70–80°C) in 85–92% yield .

- Amide bond formation: Reacts with amines (e.g., methylurea, 2,3-diaminopyridine) to yield substituted amides. For example:

Key Data Table: Acid Chloride-Mediated Reactions

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylurea | Xylene, 5h reflux | Amide derivative | 74% | |

| 2,3-Diaminopyridine | DCM, 0°C | Imidazo[4,5-b]pyridine conjugate | 69% |

Esterification Reactions

The carboxylic acid forms esters under acidic or basic conditions:

- Methanol/H₂SO₄: Forms methyl esters at reflux (2 hours) in >90% yield, as demonstrated for structurally similar 5-methylpyrazole-3-carboxylic acid .

- Ethanol/PTSA: Produces ethyl esters with comparable efficiency (88–93% yield) .

Example:

1 Methyl 5 methylcarbamoyl 1H pyrazole 3 carboxylic acidMeOH refluxH2SO4Methyl ester

Amidation and Coupling Reactions

The methylcarbamoyl group directs regioselective functionalization:

- Buchwald-Hartwig coupling: Enables arylations at the pyrazole C4 position using Pd catalysts (e.g., Pd(OAc)₂/XPhos) .

- Suzuki-Miyaura cross-coupling: Boronic acids react at the C5 position under microwave irradiation (80°C, 30 mins) with 76–84% yields .

Comparative Reactivity of Substituents:

| Position | Reactivity | Preferred Reaction |

|---|---|---|

| C3 (COOH) | High | Esterification/Amidation |

| C5 (Methylcarbamoyl) | Moderate | Nucleophilic substitution |

| N1 (Methyl) | Low | Inert under standard conditions |

Hydrolysis and Stability

- Acidic hydrolysis (HCl, H₂O): Cleaves the methylcarbamoyl group to yield 1-methyl-1H-pyrazole-3,5-dicarboxylic acid .

- Basic hydrolysis (NaOH, MeOH): Degrades the pyrazole ring at elevated temperatures (>100°C) .

Stability Profile:

- pH 2–9: Stable for >48 hours at 25°C.

- UV light: Photodegrades via radical pathways (t₁/₂ = 4.2 hours under 254 nm).

Comparative Analysis with Structural Analogues

The methylcarbamoyl group enhances electrophilicity compared to simpler pyrazole derivatives:

| Compound | Reactivity (k, M⁻¹s⁻¹) | Key Reaction |

|---|---|---|

| 1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid | 1.2 × 10⁻³ | Amidation |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | 6.5 × 10⁻⁴ | Esterification |

| 5-Phenylpyrazole-3-carboxylic acid | 9.8 × 10⁻⁴ | Suzuki coupling |

Eigenschaften

IUPAC Name |

1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBVBHZEDLOAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.